Magnesium citrate dibasic

Overview

Description

It is classified as an organic magnesium compound and is widely utilized in pharmaceuticals, dietary supplements, and industrial applications due to its role as a bioavailable magnesium source and pH buffering agent. Key identifiers include CAS No. 144-23-0, PubChem CID CMX69F3697, and synonyms such as "magnesium hydrogen citrate" or "acid magnesium citrate" .

Preparation Methods

Conventional Synthesis Methods

Neutralization Reaction Protocol

The traditional method involves gradual addition of magnesium oxide () or magnesium carbonate () to a citric acid solution under controlled stirring (58–75 rpm) . Key steps include:

-

Solution Preparation : Citric acid is dissolved in water at 43–49% (w/w), creating a reactive medium for magnesium incorporation .

-

Neutralization : Exothermic proton transfer occurs as reacts with citric acid ():

6\text{H}8\text{O}7 \rightarrow \text{Mg}3(\text{C}6\text{H}5\text{O}7)2 + 3\text{H}_2\text{O}

Reaction heat (78–86°C) concentrates the solution to a Baume degree of 1.35–1.38, ensuring optimal viscosity for crystallization .

3. Dehydration and Drying : Centrifugal dehydration (48–57 minutes) followed by oven drying at 78–88°C yields a fine powder with 94–97% purity .

Table 1: Conventional Method Parameters and Outcomes

| Parameter | Range/Value | Impact on Product |

|---|---|---|

| Citric acid concentration | 43–49% (w/w) | Higher solubility of MgO |

| Stirring speed | 58–75 rpm | Prevents agglomeration |

| Drying temperature | 78–88°C | Preserves dibasic hydrate |

| Purity | 94–97% | Suitable for pharmaceuticals |

Advanced Synthesis Techniques

Ultrasonic-Microwave Hybrid Reactor

Patent CN114436813A introduces a high-efficiency method combining ultrasonic (100W) and microwave (300W) energy to accelerate reaction kinetics . Key advantages include:

-

Rapid Reaction Time : 6 minutes vs. 48+ hours in conventional methods.

-

Enhanced Purity : 98.5% purity due to uniform energy distribution.

-

Controlled Crystallization : Immediate cooling to 10°C post-reaction yields 20–50 µm crystals ideal for tablet compression .

Reaction Workflow:

-

Citric Acid Solution : 10–15% (w/w) prepared at 25°C.

-

MgO Addition : 3:2.05 molar ratio (MgO:citric acid) under dual energy input.

-

Spray Drying : 220°C for 15 hours produces anhydrous magnesium citrate with <0.1% residual moisture .

Centrifugal Dehydration Optimization

WO2018094753A1 emphasizes centrifugal dehydration at 3,000–4,000 rpm to reduce drying time by 40%. Post-dehydration moisture content drops to 8–12%, enabling faster processing without thermal degradation .

Comparative Analysis of Synthesis Methods

Table 2: Method Comparison for Magnesium Citrate Dibasic Production

Industrial-Scale Production Challenges

Impurity Mitigation

Common impurities include unreacted (≤0.5%) and citrate isomers. Patent CN114436813A addresses this through:

-

Stoichiometric Excess : 2.05:3 citric acid:MgO ratio compensates for volatilization.

-

pH Monitoring : Maintaining pH 6.8–7.2 prevents tribasic salt formation .

Environmental and Economic Considerations

The ultrasonic-microwave method reduces wastewater generation by 60% compared to conventional neutralization, aligning with green chemistry principles . However, equipment costs remain 30–40% higher, necessitating cost-benefit analysis for large-scale adoption.

Chemical Reactions Analysis

Solubility in Aqueous Environments

Magnesium citrate dibasic demonstrates pH-dependent solubility due to its citrate ligands and magnesium ions. A comparative study evaluated its solubility under simulated gastrointestinal conditions:

| Hydrochloric Acid (mEq/300 mL) | Magnesium Citrate Solubility (%) | Magnesium Oxide Solubility (%) |

|---|---|---|

| 0 (water) | 55 | <1 |

| 12.1 (moderate acid) | 85 | 22 |

| 24.2 (peak acid secretion) | 97 | 43 |

Data source: In vitro solubility analysis under varying HCl concentrations .

The high solubility of magnesium citrate in water (55%) compared to magnesium oxide (<1%) is attributed to citrate's chelation of magnesium ions, forming soluble complexes. This property is critical for its bioavailability and pharmaceutical applications .

Reactivity with Acids and Bases

This compound reacts with hydrochloric acid (HCl) in the stomach:

This reaction releases free magnesium ions (Mg²⁺) and citric acid, enhancing intestinal absorption .

Under alkaline conditions (e.g., pancreatic bicarbonate secretion), magnesium citrate remains soluble due to citrate’s buffering capacity, preventing reprecipitation even at pH 7 .

Complexation Behavior

Citrate acts as a polydentate ligand, forming stable complexes with magnesium:

Approximately 65% of magnesium citrate exists as soluble complexes in aqueous solutions, compared to negligible complexation in magnesium oxide systems . This complexation enhances magnesium’s bioavailability, as demonstrated by urinary excretion studies:

| Parameter | Magnesium Citrate | Magnesium Oxide |

|---|---|---|

| Urinary Mg (mg/mg creatinine) | 0.22 | 0.006 |

| Bioavailability (Relative) | High | Low |

Data source: In vivo absorption study in humans .

Thermal Stability

Upon heating, this compound dehydrates and decomposes:

Further heating leads to carbonization and eventual formation of magnesium oxide (MgO) and carbon residues .

Ion Exchange and Precipitation

Magnesium citrate participates in ion-exchange reactions with sodium hydroxide:

This reaction is utilized in industrial purification processes to isolate magnesium hydroxide .

Scientific Research Applications

Biological Research

Magnesium citrate dibasic plays a crucial role in biological studies due to its involvement in cellular metabolism and enzyme activity. It is often used to investigate magnesium's impact on physiological functions such as:

- Muscle Function : Magnesium is essential for muscle contraction and relaxation, making this compound valuable in studies related to exercise physiology.

- Nerve Transmission : Research indicates that this compound can influence neurotransmitter release and neuronal excitability, providing insights into neurological health.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple purposes:

- Laxative Use : It is widely recognized for its effectiveness as an osmotic laxative, drawing water into the intestines to facilitate bowel movements. This property is particularly useful in bowel preparation prior to medical procedures such as colonoscopies.

- Dietary Supplement : As a magnesium source, it is included in dietary supplements aimed at preventing or treating magnesium deficiency, which can lead to various health issues including muscle cramps and cardiovascular problems .

Food Industry

This compound is utilized as a food additive for several reasons:

- Acidity Regulation : It helps maintain pH levels in food products, contributing to flavor stability and preservation .

- Nutritional Enhancement : The compound is added to processed foods to boost their magnesium content, thereby enhancing their nutritional profile .

Cosmetic Applications

In the cosmetics sector, this compound is incorporated into skincare formulations for its moisturizing properties. It aids in improving skin hydration and texture, appealing to consumers seeking natural ingredients in cosmetic products .

Pharmacokinetics

The pharmacokinetics of this compound reveal that its laxative effects can begin within 30 minutes of administration, with peak effects typically occurring around 2 hours post-ingestion. The mechanism involves:

- Osmotic Action : The compound's high osmolality draws water into the intestinal lumen, promoting bowel motility and facilitating defecation .

Biochemical Pathways

Research highlights that this compound affects pathways related to:

- Water Absorption : It enhances fluid retention within the intestines.

- Bowel Motility : The increased volume of intestinal contents stimulates peristalsis.

Clinical Studies on Efficacy

- A study published in the Journal of Clinical Gastroenterology demonstrated that patients undergoing colonoscopy who used this compound for bowel preparation had significantly improved cleansing outcomes compared to those using traditional methods .

- Research conducted on athletes indicated that supplementation with this compound improved recovery times post-exercise by reducing muscle soreness and enhancing muscle function due to adequate magnesium levels .

Safety Profile

This compound is generally regarded as safe when used appropriately; however, excessive intake can lead to adverse effects such as diarrhea or electrolyte imbalances. Clinical guidelines recommend monitoring patients who are using this compound as a laxative or dietary supplement .

Mechanism of Action

Magnesium citrate dibasic is often compared with other magnesium compounds such as magnesium oxide, magnesium sulfate, and magnesium chloride. Here are some key differences:

Magnesium Oxide: Less soluble in water and has a lower bioavailability compared to this compound.

Magnesium Sulfate: Known for its use as an Epsom salt, it has different applications, particularly in treating magnesium deficiency and as a laxative.

Magnesium Chloride: Highly soluble in water and used in various industrial applications, but it has a different mechanism of action compared to this compound.

Uniqueness: this compound is unique due to its high solubility in water and its effectiveness as a laxative. It is also preferred in medical applications for bowel preparation due to its gentle action and minimal side effects.

Comparison with Similar Compounds

Key Properties:

- Solubility : Slightly soluble in water, with solubility influenced by pH and temperature.

- Bioavailability: Superior to inorganic magnesium salts like magnesium oxide (MgO) due to citrate’s chelating properties, which enhance intestinal absorption .

- Applications : Used in laxatives (e.g., bowel cleansers), mineral premixes for animal feed, and as a functional ingredient in fortified foods .

Comparison with Similar Magnesium Compounds

Bioavailability and Absorption

Magnesium citrate dibasic demonstrates higher bioavailability compared to inorganic magnesium salts:

Mechanistic Insight : Citrate binds magnesium ions, forming soluble complexes that bypass precipitation in the alkaline intestinal environment, a limitation of MgO and Mg carbonate .

Solubility and Stability

Functional Differences : Sodium and potassium citrates are more water-soluble but serve distinct roles (e.g., sodium citrate in chromatography, potassium citrate in nephrology). Magnesium citrate’s lower solubility limits its use to specific formulations like slow-release supplements .

Comparison with Other Citrate Salts

Functional Roles in Biochemistry

- Sodium Citrate Tribasic : Used in SPE (solid-phase extraction) tubes for analyte purification due to its buffering capacity and compatibility with organic solvents .

- Potassium Citrate : Prevents calcium oxalate kidney stones by increasing urinary citrate (>30 mEq/day required) .

- This compound : Combines magnesium delivery with mild laxative effects, avoiding excessive sodium/potassium intake .

Chelation and Metal Binding

Citrate salts exhibit metal-chelating properties, but their affinity varies:

- Magnesium Citrate : Preferentially binds Mg²⁺, enhancing its absorption .

- Ferric Citrate : Used in iron supplements; competes with magnesium citrate in mineral premixes .

Table 1: Magnesium Compounds in Mineral Premixes

Table 2: Citrate Salts in Research and Industry

Biological Activity

Magnesium citrate dibasic, a compound formed by the combination of magnesium and citric acid, is recognized for its diverse biological activities and applications in medical and nutritional contexts. This article explores its mechanisms of action, physiological roles, clinical applications, and research findings, supported by relevant data tables and case studies.

Chemical Composition and Properties

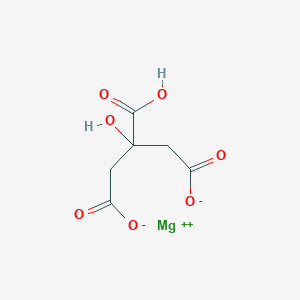

This compound has the molecular formula , where typically equals 4 for the tetrahydrate form. Its molecular mass is approximately 286 g/mol (214.5 g/mol for the anhydrous form) . The compound appears as a white or almost white hygroscopic powder and is soluble in water and dilute acids but practically insoluble in ethanol .

The primary mechanism of action for this compound involves its osmotic properties. It draws water into the intestines through osmosis, stimulating bowel motility and facilitating defecation. This property makes it effective as a saline laxative, particularly in bowel preparation for procedures such as colonoscopy .

Additionally, magnesium plays crucial roles in various biochemical processes:

- Energy Production : Acts as a cofactor in over 600 enzymatic reactions, including those involved in ATP production .

- Cellular Signaling : Influences signaling pathways by facilitating ion transport across cell membranes .

- Muscle Function : Essential for muscle contraction and neuromuscular function .

Absorption and Bioavailability

Research indicates that magnesium citrate has higher bioavailability compared to other magnesium salts. For instance, studies show that oral doses of magnesium citrate lead to a mean plasma concentration of approximately 0.7 mmol/L, demonstrating effective absorption . The presence of organic acids like citrate enhances the transport of magnesium into cells via dipeptide channels, which are more abundant in the intestine than ion channels .

Clinical Applications

- Laxative Use : this compound is commonly used as a laxative due to its osmotic effects. It typically induces bowel movements within 30 minutes to 4 hours after administration .

- Hypomagnesemia Treatment : It is utilized in treating conditions associated with low magnesium levels, such as familial hypomagnesemia. A case study highlighted a patient who improved her condition significantly after switching to a formulation containing this compound, which reduced gastrointestinal side effects while maintaining serum magnesium levels .

- Muscle Integrity and Aging : Magnesium's role in muscle integrity has been emphasized in studies focusing on aging populations. Adequate magnesium levels are linked to better muscle function and reduced risk of age-related decline .

Case Studies

- Familial Hypomagnesemia : A notable case involved a 20-year-old woman diagnosed with familial hypomagnesemia who experienced significant improvements after using compounded this compound alongside potassium citrate. This formulation helped manage her symptoms without the side effects commonly associated with high doses of other magnesium forms .

- Constipation Management : A randomized controlled trial demonstrated that magnesium oxide (MgO), while not identical to this compound, showed significant improvements in defecation status among patients with constipation compared to placebo groups, indicating the potential efficacy of magnesium compounds in gastrointestinal health .

Table 1: Comparison of this compound with Other Magnesium Salts

| Property | This compound | Magnesium Oxide | Magnesium Chloride |

|---|---|---|---|

| Bioavailability | High | Moderate | Moderate |

| Primary Use | Laxative | Laxative | Supplement |

| Solubility | Soluble | Insoluble | Soluble |

| Gastrointestinal Side Effects | Lower | Higher | Moderate |

Table 2: Clinical Applications of this compound

| Application | Description | Evidence Level |

|---|---|---|

| Laxative | Used for bowel preparation | High |

| Hypomagnesemia Treatment | Improves serum magnesium levels | Moderate |

| Muscle Function | Supports muscle integrity and function | Moderate |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing magnesium citrate dibasic in laboratory settings?

this compound can be synthesized by reacting citric acid with magnesium carbonate or magnesium hydroxide under controlled conditions. A validated protocol involves dissolving 400 g of citric acid in distilled water, followed by sequential addition of 40 g magnesium carbonate and 20 g magnesium hydroxide. The solution is neutralized with ammonia to achieve alkalinity, then concentrated to yield crystalline this compound . This method ensures stoichiometric precision and minimizes impurities.

Q. How can researchers determine the solubility and stability of this compound in aqueous solutions?

Solubility varies with hydration state. For example, the pentahydrate form (CAS 7779-25-1) dissolves at 20 g/100 mL H₂O at 20°C, while the anhydrous form (CAS 144-23-0) is only slightly water-soluble. Stability studies should include pH-dependent degradation assays (e.g., in 0.1 M HCl or phosphate buffers) and thermogravimetric analysis (TGA) to assess hydration loss under heating .

Q. What analytical techniques are recommended for identifying this compound in complex matrices?

Use a combination of:

- FTIR spectroscopy : Characteristic peaks at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1400 cm⁻¹ (symmetric COO⁻ stretch).

- X-ray diffraction (XRD) : Distinct crystallographic patterns for hydrated vs. anhydrous forms.

- ICP-OES : Quantify magnesium content (expected ~11.3% w/w in anhydrous form). Cross-reference with CAS 144-23-0 identifiers (e.g., SMILES: [Mg+2].[O-]C(=O)CC(C([O-])=O)(CC([O-])=O)O.[H+]) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioavailability of this compound compared to other magnesium salts?

- In vitro dissolution testing : Simulate gastric (pH 1.2) and intestinal (pH 6.8) conditions using USP Apparatus II (paddle method). Compare dissolution rates to magnesium oxide or sulfate .

- In vivo pharmacokinetics : Conduct crossover studies in animal models, measuring serum magnesium levels via atomic absorption spectroscopy (AAS) over 24 hours. This compound typically shows 30-50% higher bioavailability than oxide forms due to enhanced solubility .

Q. What statistical approaches are suitable for analyzing inter-subject variability in magnesium absorption studies?

Use mixed-effects models to account for individual metabolic differences. For example, a randomized trial might apply ANOVA with repeated measures, adjusting for covariates like baseline magnesium status or dietary intake. Variability exceeding 20% between subjects often necessitates stratified dosing in clinical applications .

Q. How does this compound interact with other mineral salts in multi-nutrient formulations?

- Competitive chelation : In formulations with iron or calcium, conduct potentiometric titrations to assess binding affinity. Citrate’s tridentate ligand structure preferentially binds Mg²⁺ over Ca²⁺ at pH > 6.

- Precipitation risk : Test stability in phosphate-rich buffers (e.g., potassium phosphate dibasic). This compound remains soluble at concentrations ≤50 mM but precipitates as Mg₃(PO₄)₂ above this threshold .

Q. What experimental protocols are recommended for studying the long-term stability of this compound in storage?

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months, monitoring moisture uptake via Karl Fischer titration and crystallinity via XRD.

- Hygroscopicity assays : Anhydrous forms absorb ≤2% moisture under ambient conditions but require desiccated storage to prevent hydrate formation .

Q. How can pharmacodynamic endpoints be optimized in preclinical studies of this compound?

- Tissue-specific Mg²⁺ uptake : Use radioisotopes (²⁸Mg) or fluorescent probes (Mag-Fluo4) in ex vivo organ models.

- Electrolyte balance : Monitor urinary excretion ratios (Mg²⁺/Ca²⁺) in rodent models to assess renal handling. This compound reduces urinary calcium loss compared to chloride salts .

Properties

Key on ui mechanism of action |

... The NK(2), and to a lesser extent the NK(1), receptors have been shown to be involved with citric acid-induced bronchoconstriction in the guinea pig, which is in part mediated by endogenously released bradykinin. Tachykinins and bradykinin could also modulate citric acid-induced bronchoconstriction. ... Bronchoconstriction induced by citric acid inhalation in the guinea pig, mainly caused by the tachykinin NK(2) receptor, is counteracted by bronchoprotective NO after activation of bradykinin B(2) and tachykinin NK(1) receptors in airway epithelium. ... A concentration of 47.6 mmol/L of citric acid (pH 2.3) in water led to total cell death within three minutes of incubation /with gingival fibroblasts (GF)/. Media containing 23.8 mmol/L and 47.6 mmol/L of citric acid exerted strong cytotoxicity (47 to 90 per cent of cell death) and inhibited protein synthesis (IC50 = 0.28 per cent) of GF within three hours of incubation. Incubation of cells in a medium containing 11.9 mmol/L of citric acid also suppressed the attachment and spreading of fibroblasts on culture plates and Type I collagen, with 58 per cent and 22 per cent of inhibition, respectively. Culture medium supplemented with 11.9, 23.8 and 47.6 mmol/L of citric acid also led to extracellular acidosis by decreasing the pH value from 7.5 to 6.3, 5.2 and 3.8, respectively. Inhalation of citric acid (CA) causes airway constriction and coughing. To investigate the role of mast cells in CA-induced airway constriction and cough, three experiments using guinea pigs were carried out. In the first experiment, /the authors/ used compound 48/80 to deplete mast cells, cromolyn sodium to stabilize mast cells, MK-886 to inhibit synthesis of leukotrienes, pyrilamine to antagonize histamine H1 receptor, methysergide to antagonize serotonin receptor, and indomethacin to inhibit cyclooxygenase. In the second experiment, compound 48/80-pretreated animals were divided into 2 parts; the first one was used to test the role of exogenous leukotriene (LT) C4, while the second one to test the role of exogenous histamine. Decreases in respiratory compliance (Crs) and forced expiratory volume in 0.1 sec (FEV0.1) were used as indicators for airway constriction in anesthetized guinea pigs. CA-induced cough was recorded for 12 min using a barometric body plethysmograph in conscious animals. In the third experiment, the activation of mast cells upon CA inhalation was investigated by determining lung tissue or arterial plasma histamine concentration in animals. Exposure to CA induced marked airway constriction and increase in cough number. Compound 48/80, cromolyn sodium, MK-886 and pyrilamine, but not indomethacin or methysergide, significantly attenuated CA-induced airway constriction and cough. Injection of LTC4 or histamine caused a significant increase in CA-induced airway constriction and cough in compound 48/80-pretreated animals. In addition, CA inhalation caused significant increase in lung tissue and plasma histamine concentrations, which were blocked by compound 48/80 pretreatment. These results suggest that mast cells play an important role in CA aerosol inhalation-induced airway constriction and cough via perhaps mediators including LTs and histamine. |

|---|---|

CAS No. |

144-23-0 |

Molecular Formula |

C6H6MgO7 |

Molecular Weight |

214.41 g/mol |

IUPAC Name |

magnesium;2-(carboxymethyl)-2-hydroxybutanedioate |

InChI |

InChI=1S/C6H8O7.Mg/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2/p-2 |

InChI Key |

DIXGJWCZQHXZNR-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)[O-])O.[Mg+2] |

boiling_point |

Decomposes (NTP, 1992) Decomposes |

Color/Form |

Crystals; monoclinic holohedra; crystallizes from hot concentrated aqueous solution Colorless, translucent crystals or powder Rhombic crystals from water with 1 mol of water of crystallization |

density |

1.54 at 68 °F (USCG, 1999) - Denser than water; will sink 1.665 g/cu cm at 20 °C BULK DENSITY: 56.2 LB/CU FT; HEAT OF SOLN: -3.9 KCAL/MOLE; BUFFERING INDEX: 2.46; STD FREE ENERGY OF ANION FORMATION: -278.8 KCAL FOR AQ SOLN @ 25 °C Density: 1.542 g/cu cm /Citric acid monohydrate/ White, odorless crystals, granules or powder; cool, saline taste. Stable in air, becomes anhydrous at 150 °C. Density: 1.814. Soluble in 3 parts water, 0.6 parts boiling water. Insoluble in alcohol. The aqueous solution is slightly alkaline to litmus. pH about 8 /Sodium citrate dihydrate/ |

flash_point |

100 °C |

melting_point |

307 °F (anhydrous) (NTP, 1992) 153 °C |

Key on ui other cas no. |

7779-25-1 144-23-0 |

physical_description |

Citric acid appears as colorless, odorless crystals with an acid taste. Denser than water. (USCG, 1999) Pellets or Large Crystals; NKRA; Other Solid; Pellets or Large Crystals, Liquid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Liquid; Liquid, Other Solid Citric acid is a white or colourless, odourless, crystalline solid, having a strongly acid taste. The monohydrate effloresces in dry air Colorless and odorless crystals , it has an acid taste; [CAMEO] Deliquescent; [CHEMINFO] Green to blue crystals or powder; [MSDSonline] Solid COLOURLESS CRYSTALS. White or colourless, odourless, crystalline solid. Monohydrate effloresces in dry ai |

Pictograms |

Irritant |

Related CAS |

141633-96-7 |

solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) Very soluble in water; freely soluble in ethanol; soluble in ether In water, 3.83X10+5 mg/L at 25 °C Solubility in water: 54.0% w/w at 10 °C; 59.2% at 20 °C; 64.3% at 30 °C; 68.6% at 40 °C; 70.9% at 50 °C; 73.5% at 60 °C; 76.2% at 70 °C; 78.8% at 80 °C; 81.4% at 90 °C; 84.0% at 100 °C Very soluble in ethanol; soluble in ether, ethyl acetate; insoluble in benzene, chloroform 592.0 mg/mL Solubility in water, g/100ml at 20 °C: 59 Very soluble in water, slightly soluble in ether Freely soluble (in ethanol) |

Synonyms |

magnesium citrate Mg citrate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.